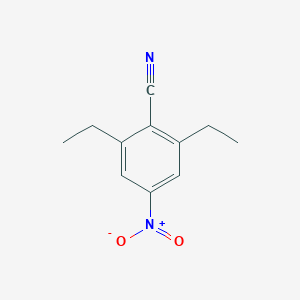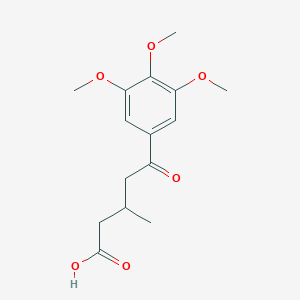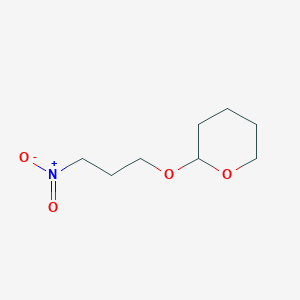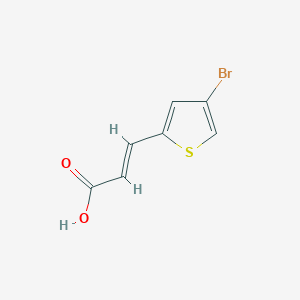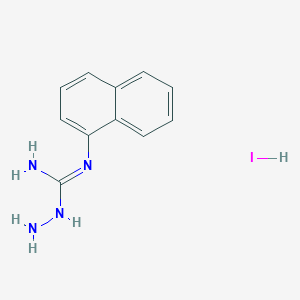
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a guanidine derivative that has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide is not fully understood. However, it has been found to interact with DNA and RNA, leading to inhibition of their synthesis. It has also been found to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. It has also been found to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide in lab experiments is its unique properties, such as its antimicrobial and antitumor activity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the use of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide in scientific research. One direction is to further investigate its mechanism of action, which may lead to the development of new drugs that target DNA and RNA synthesis. Another direction is to explore its potential as a fluorescent probe for the detection of other biomolecules, such as proteins and lipids. Finally, it may be possible to modify the structure of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide to improve its properties, such as its solubility and specificity.
Métodos De Síntesis
The synthesis of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide can be achieved through a simple two-step process. The first step involves the reaction of 2-naphthalen-1-ylacetic acid with thionyl chloride to form 2-naphthalen-1-ylacetyl chloride. The second step involves the reaction of 2-naphthalen-1-ylacetyl chloride with guanidine to form 1-Amino-2-naphthalen-1-ylguanidine. The hydroiodide salt can be obtained by reacting 1-Amino-2-naphthalen-1-ylguanidine with hydroiodic acid.
Aplicaciones Científicas De Investigación
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide has been used in a variety of scientific research applications. It has been found to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to have antitumor activity against a variety of cancer cell lines, including leukemia and breast cancer. In addition, it has been used as a fluorescent probe for the detection of DNA and RNA.
Propiedades
Número CAS |
101517-00-4 |
|---|---|
Nombre del producto |
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide |
Fórmula molecular |
C11H13IN4 |
Peso molecular |
328.15 g/mol |
Nombre IUPAC |
1-amino-2-naphthalen-1-ylguanidine;hydroiodide |
InChI |
InChI=1S/C11H12N4.HI/c12-11(15-13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,13H2,(H3,12,14,15);1H |
Clave InChI |
BNIKLVFYFUZMGB-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2N/C(=N\[NH3+])/N.[I-] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(N)NN.I |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=N[NH3+])N.[I-] |
Sinónimos |
1-Amino-3-(1-naphthyl)guanidine hydroiodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



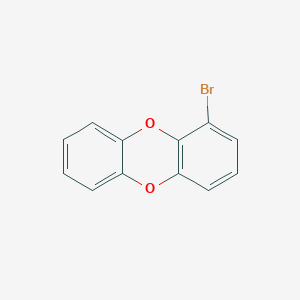
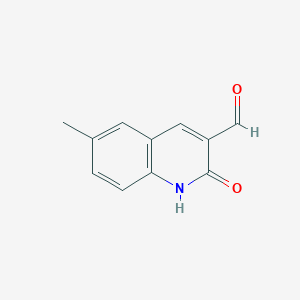
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)
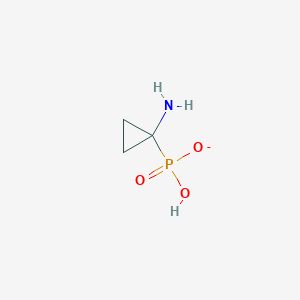
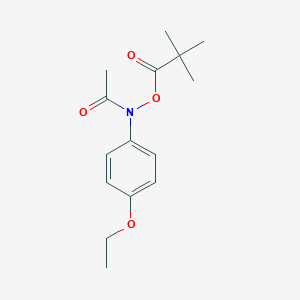
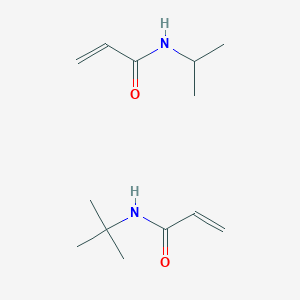
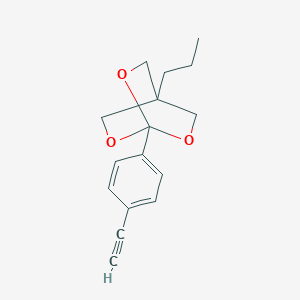
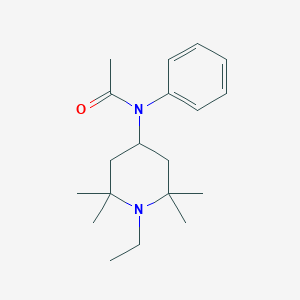
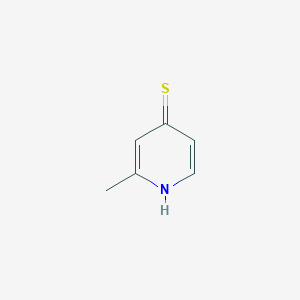
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
